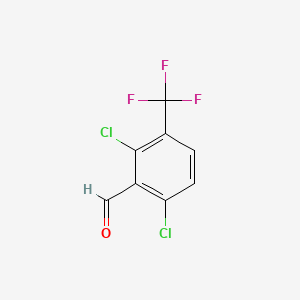

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 134741-65-4 . It has a molecular weight of 243.01 and is a solid at room temperature . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde can be achieved through a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . This is followed by a hydrolysis reaction under a heating reflux condition .Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dichloro-3-(trifluoromethyl)benzaldehyde . The InChI code for this compound is 1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 243.01 . The storage temperature is between 2-8C .Applications De Recherche Scientifique

Lewis Acid-Mediated Aldehyde Additions:

- The study by Reetz et al. (1986) discusses the structure and electronic nature of the benzaldehyde/boron trifluoride adduct, emphasizing the role of Lewis acids like BF3 in mediating a variety of C-C bond-forming reactions of carbonyl compounds, including benzaldehydes. These reactions are crucial in synthetic organic chemistry for the formation of allylsilanes, enosilanes, and other carbon nucleophiles (Reetz et al., 1986).

Oxidation of Benzyl Alcohol to Benzaldehyde:

- Sharma et al. (2012) explored the application of sulfated Ti-SBA-15 catalyst for the oxidation of benzyl alcohol to benzaldehyde. The enhanced acidity of the catalyst significantly increased benzyl alcohol conversion without affecting benzaldehyde selectivity, demonstrating the potential of such catalysts in industrial applications (Sharma et al., 2012).

C-H Hydroxylation and Catalytic Reactions:

- Chen et al. (2017) achieved direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes using a specific directing group. This study indicates the potential of such catalytic processes in modifying benzaldehyde structures for various synthetic applications (Chen et al., 2017).

Synthesis of Labeled Benzaldehydes:

- Boga et al. (2014) reported a general synthetic methodology for the synthesis of highly functionalized 2H and 13C labeled benzaldehydes via regio-selective formylation. This method represents a versatile route to functionalized formyl-deuterated, tritiated 13C, and 14C labeled benzaldehydes, important in research and pharmaceuticals (Boga et al., 2014).

Interaction with Lewis Acids:

- Beckwith et al. (2001) investigated the formation of adducts involving the bidentate Lewis acid 1,2-bis(chloromercurio)tetrafluorobenzene and benzaldehyde. This study contributes to understanding the interactions of benzaldehydes with Lewis acids, which is crucial for various synthetic applications (Beckwith et al., 2001).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is recommended to avoid getting this compound in eyes, on skin, or on clothing . Ensure adequate ventilation and avoid ingestion and inhalation .

Propriétés

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARVQTJKYZMKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2866123.png)

![2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2866132.png)

![4-Bromo-2-{[(2,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2866133.png)

![ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2866136.png)